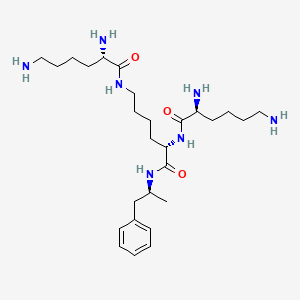
(2S,2'S)-N,N'-((S)-6-Oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)bis(2,6-diaminohexanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,2’S)-N,N’-((S)-6-Oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)bis(2,6-diaminohexanamide)” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the hexane-1,5-diyl backbone through a series of carbon-carbon bond-forming reactions.
- Introduction of the phenylpropan-2-yl group via nucleophilic substitution or addition reactions.
- Formation of the amide bonds through condensation reactions between amines and carboxylic acid derivatives.
- Final purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine groups could yield nitroso or nitro compounds, while reduction of the carbonyl group could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: As a potential inhibitor or activator of biological pathways, depending on its interaction with specific enzymes or receptors.
Medicine: As a potential drug candidate for treating diseases, depending on its pharmacological properties.
Industry: As a precursor for the synthesis of materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could bind to enzymes or receptors, altering their activity and thereby affecting biological pathways. The specific pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2S,2’S)-N,N’-((S)-6-Oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)bis(2,6-diaminohexanamide): This compound itself.
Other amide-containing compounds: Such as peptides or proteins with similar functional groups.
Other phenylpropan-2-yl derivatives: Compounds with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which could confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H49N7O3 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(5S)-5-[[(2S)-2,6-diaminohexanoyl]amino]-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]hexanamide |
InChI |
InChI=1S/C27H49N7O3/c1-20(19-21-11-3-2-4-12-21)33-27(37)24(34-26(36)23(31)14-6-9-17-29)15-7-10-18-32-25(35)22(30)13-5-8-16-28/h2-4,11-12,20,22-24H,5-10,13-19,28-31H2,1H3,(H,32,35)(H,33,37)(H,34,36)/t20-,22-,23-,24-/m0/s1 |
InChI Key |
YGLUMHBQVXPWNI-BIHRQFPBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)C(CCCCN)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


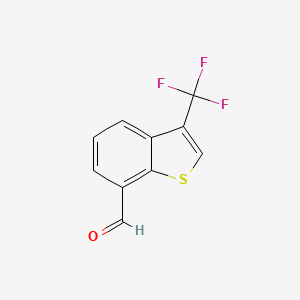

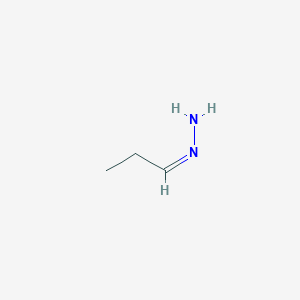
![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)

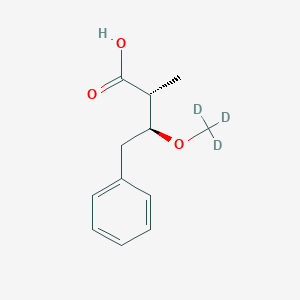
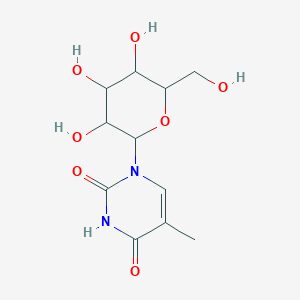
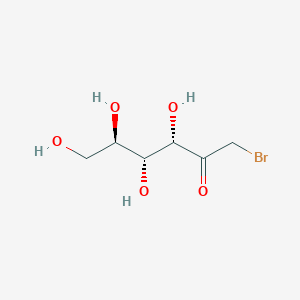
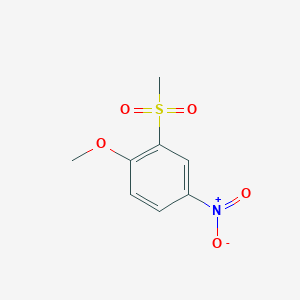
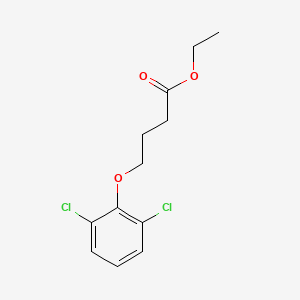
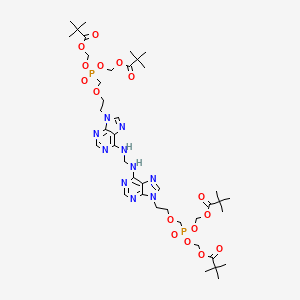
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
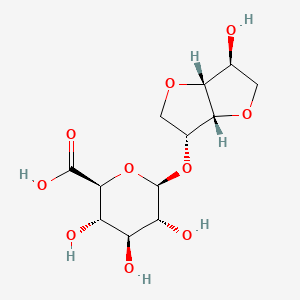
![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
